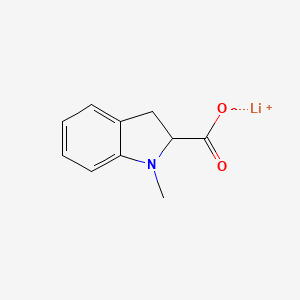

Lithium;1-methyl-2,3-dihydroindole-2-carboxylate

Description

Properties

IUPAC Name |

lithium;1-methyl-2,3-dihydroindole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.Li/c1-11-8-5-3-2-4-7(8)6-9(11)10(12)13;/h2-5,9H,6H2,1H3,(H,12,13);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYEQPRZBNFSGEE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CN1C(CC2=CC=CC=C21)C(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10LiNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including Lithium;1-methyl-2,3-dihydroindole-2-carboxylate, typically involves the construction of the indole ring system. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . Another method is the Bartoli indole synthesis, which uses nitroarenes and vinyl Grignard reagents .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Decarboxylative Halogenation

The carboxylate group undergoes decarboxylative halogenation under oxidative conditions. This reaction aligns with Kochi-type decarboxylation mechanisms involving lead(IV) carboxylates and halide salts . For example:

-

Reaction with LiCl/Pb(OAc)₄ :

Primary alkyl halides form in high yields (93% for butyl chloride analogs) . Side products like Cl₂ may form with excess LiCl.

| Conditions | Halide Source | Yield (%) | Major Product |

|---|---|---|---|

| Pb(OAc)₄, LiCl, benzene | Cl⁻ | 93 | 1-Methyl-2,3-dihydroindole |

| Pb(OAc)₄, LiBr, THF | Br⁻ | 85 | Brominated derivative |

Mechanistic Notes :

-

The carboxylate coordinates with Pb(IV), forming a reactive intermediate that fragments to release CO₂ and generate a radical.

[4 + 3]-Annulation with Propargyl Alcohols

The compound participates in copper-catalyzed annulation reactions, forming fused lactams or lactones :

-

Reaction Example :

Substituents on the propargyl alcohol dictate product topology (e.g., seven-membered rings) .

| Propargyl Alcohol Substituent | Catalyst | Product Type | Yield (%) |

|---|---|---|---|

| R = Aryl | Cu(OTf)₂ | Azepinoindolone | 78 |

| R = Alkyl | H⁺ (AcOH) | Oxepinoindolone | 65 |

Key Observation : Carboxylate migration from C-3 to C-2 occurs during cyclization, confirmed via X-ray crystallography .

Reduction of the Dihydroindole Core

The 2,3-dihydroindole ring undergoes selective reduction using boron hydrides :

-

NaBH₄/CeCl₃ : Reduces the nitrile group (if present) without affecting the amide or carboxylate.

-

BH₃·THF : Fully reduces the dihydroindole to a tetrahydroindole, enhancing neuroactive properties .

| Reducing Agent | Chemoselectivity | Application Example |

|---|---|---|

| NaBH₄/CeCl₃ | Nitrile → Amine | Melatonin analog synthesis |

| BH₃·THF | Dihydroindole → Tetrahydroindole | Antioxidant agents |

Lithiation and Electrophilic Substitution

The methyl group at N-1 directs lithiation to C-2, enabling functionalization :

-

Reaction Pathway :

Electrophiles (e.g., aldehydes, ketones) add to C-2, forming polysubstituted indoles .

| Electrophile | Product | Yield (%) |

|---|---|---|

| DMF | 2-Formyl-1-methylindole | 72 |

| I₂ | 2-Iodo-1-methylindole | 88 |

Limitation : Competing decarboxylation occurs under strong bases (e.g., LDA) .

Acid-Catalyzed Rearrangements

Under Brønsted acid conditions, the carboxylate group migrates, enabling ring expansion :

Scientific Research Applications

Chemical Applications

Synthetic Building Block

Lithium;1-methyl-2,3-dihydroindole-2-carboxylate serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex indole derivatives and other heterocyclic compounds. The compound can undergo various chemical reactions such as oxidation, reduction, and electrophilic substitution, making it valuable for synthesizing novel materials with desired properties.

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate, Chromium trioxide | Oxindole derivatives |

| Reduction | Hydrogen gas with palladium catalyst | Amines |

| Substitution | Halogens, Alkylating agents | Substituted indoles |

Biological Applications

Anticancer Research

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit cell proliferation in various cancer cell lines. For instance, a derivative of this compound demonstrated significant cytotoxicity against colon cancer cells (SW620) and prostate cancer cells .

Mechanism of Action

The biological activity is attributed to its ability to interact with several biochemical pathways. Lithium is known to inhibit inositol monophosphatase and glycogen synthase kinase-3, which are crucial in cell signaling and proliferation .

Pharmacological Studies

In pharmacokinetic studies involving animal models, the compound exhibited favorable absorption characteristics and therapeutic effects at specific dosages. For instance, a study indicated that certain derivatives could effectively inhibit the Akt signaling pathway in cancer cells .

Medical Applications

Psychiatric Disorders

this compound has been investigated for its potential use in treating psychiatric disorders such as schizophrenia and bipolar disorder. The compound acts on dopamine D4 receptors and serotonin receptors (5-HT2A), which are implicated in mood regulation .

Case Studies

Clinical trials have explored the efficacy of this compound in managing symptoms associated with anxiety disorders and depression. The results suggest that it may help alleviate both positive and negative symptoms of these conditions while minimizing side effects commonly associated with traditional antipsychotic medications .

Industrial Applications

Dyes and Pigments

In industrial settings, this compound is utilized in the production of dyes and pigments due to its stable chemical properties. Its derivatives are employed in creating vibrant colors used in textiles and coatings.

Pharmaceutical Manufacturing

The compound is also significant in pharmaceutical manufacturing processes where it serves as an intermediate for synthesizing various drugs. Its ability to enhance the bioavailability of certain formulations makes it a candidate for further research in drug development .

Mechanism of Action

The mechanism of action of Lithium;1-methyl-2,3-dihydroindole-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural Analogues

Ethyl 3-ethoxycarbonylmethylindole-2-carboxylate (Compound 11)

- Structure : Features an ethyl ester at the 2-position and an ethoxycarbonylmethyl group at the 3-position of a fully aromatic indole core.

- Key Differences : Unlike the target compound, it lacks the 2,3-dihydro saturation and lithium counterion. The ester groups increase lipophilicity, whereas the lithium salt form of the target compound likely improves aqueous solubility.

- Synthesis : Prepared via NaBH₄ reduction and subsequent alkylation with P21 (a phosphorus-based reagent), followed by purification via chromatography .

Ethyl 3-(1,2-dihydroxyethyl)indole-2-carboxylate (Compound 23)

- Structure : Contains a dihydroxyethyl substituent at the 3-position and an ester group at the 2-position.

- Key Differences : The hydroxyl groups introduce hydrogen-bonding capacity, which may affect crystallization behavior. The absence of a metal ion limits its ionic character compared to the lithium salt.

1-Substituted-1H-imidazole-2-carboxylic Acid Derivatives

- Structure : Imidazole-based compounds with carboxylate groups at the 2-position and alkyl/benzyl substitutions at the 1-position.

- Key Differences : The imidazole ring (5-membered, two nitrogen atoms) contrasts with the 6-membered dihydroindole system. Imidazole derivatives often exhibit stronger metal-chelation properties, but the lithium salt’s ionic nature may favor distinct reactivity profiles .

Physical and Chemical Properties

| Property | Lithium;1-methyl-2,3-dihydroindole-2-carboxylate | Ethyl Indole-2-carboxylates (e.g., Compound 11) | Imidazole-2-carboxylates (e.g., [22]) |

|---|---|---|---|

| Solubility | High in polar solvents (due to Li⁺) | Moderate (ester groups enhance lipophilicity) | Variable (depends on substituents) |

| Thermal Stability | Likely stable up to 200°C (typical for salts) | Lower (ester hydrolysis possible) | Moderate (imidazole ring stability) |

| Reactivity | Ionic interactions dominate | Ester hydrolysis, alkylation | Metal chelation, nucleophilic substitution |

Biological Activity

Lithium;1-methyl-2,3-dihydroindole-2-carboxylate is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an indole derivative, which is a significant class of compounds known for their diverse biological properties. The structure consists of a lithium ion coordinated with a methylated indole carboxylate moiety. This configuration is crucial for its biological activity.

The biological effects of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound is known to inhibit inositol monophosphatase (IMPase) and glycogen synthase kinase-3 (GSK-3), both of which are involved in various signaling pathways relevant to mood regulation and cellular growth.

- Induction of Apoptosis : Indole derivatives, including this compound, have been shown to induce apoptosis in cancer cells through the modulation of mitochondrial pathways and activation of caspases .

Anticancer Properties

This compound has been studied for its potential anticancer properties. Research indicates that indole derivatives can inhibit tumor growth by:

- Blocking Cell Proliferation : Studies have shown that these compounds can significantly reduce the viability of various cancer cell lines, including lung and breast cancer cells .

- Enhancing Chemosensitivity : Indole derivatives may increase the sensitivity of cancer cells to conventional chemotherapeutic agents, enhancing their efficacy .

Neuroprotective Effects

The compound's ability to modulate GSK-3 activity suggests potential neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease:

- Reduction of Neuroinflammation : Indole derivatives have been reported to decrease levels of pro-inflammatory cytokines such as IL-1β and COX-2 in microglial cells, indicating a role in mitigating neuroinflammation .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

Q & A

Q. What are the optimal synthetic routes for synthesizing lithium 1-methyl-2,3-dihydroindole-2-carboxylate?

- Methodological Answer : The compound can be synthesized via condensation reactions using 3-formyl-1H-indole-2-carboxylic acid derivatives with aminothiazolones under reflux in acetic acid. Key steps include controlling stoichiometry (1.1 equiv of the aldehyde derivative to 1.0 equiv of aminothiazolone) and reaction time (3–5 hours). Purification via recrystallization ensures high yield and purity. This approach is adaptable for structural analogs by modifying substituents on the indole or thiazolone moieties .

Q. How can structural characterization of this compound be performed using spectroscopic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the indole backbone and lithium coordination. Fourier-Transform Infrared (FTIR) spectroscopy identifies carboxylate stretching vibrations (~1600–1700 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular mass. For lithium-ion interaction studies, solid-state NMR or X-ray Photoelectron Spectroscopy (XPS) can probe local electronic environments .

Q. What safety protocols are essential for handling lithium 1-methyl-2,3-dihydroindole-2-carboxylate in laboratory settings?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation. Store in airtight containers in dry, cool conditions (P402/P403 codes). Waste must be segregated and disposed via certified hazardous waste services. Acetic acid (used in synthesis) requires additional ventilation controls .

Advanced Research Questions

Q. How can density functional theory (DFT) simulations be applied to study the electronic structure and lithium-ion transport mechanisms?

- Methodological Answer : Use the Perdew-Burke-Ernzerhof (PBE) generalized gradient approximation (GGA) for exchange-correlation energy calculations. Plane-wave basis sets (e.g., Vienna Ab Initio Simulation Package, VASP) optimize geometry and compute electronic properties. For ionic conductivity, simulate Li⁺ migration pathways using nudged elastic band (NEB) methods. Validate results against experimental XPS or impedance spectroscopy data .

Q. How can contradictions in electrochemical performance data (e.g., capacity vs. stability) be resolved for battery applications?

- Methodological Answer : Conduct controlled cycling tests (e.g., galvanostatic charge-discharge) under varying temperatures and current densities. Pair with post-mortem analysis (SEM, XRD) to correlate structural degradation with capacity fade. Use hybrid functional (HSE06) DFT to identify redox-active sites and phase transitions. Cross-reference with operando Raman spectroscopy to track real-time structural changes .

Q. What experimental design considerations are critical for evaluating this compound as a cathode material in lithium-ion batteries?

- Methodological Answer : Optimize electrode slurry composition (e.g., active material:carbon:binder ratio) to balance conductivity and mechanical stability. Use coin cells with lithium metal anodes and LiPF₆-based electrolytes. Perform electrochemical impedance spectroscopy (EIS) to assess interfacial resistance. Compare rate capability against benchmark materials (e.g., LiCoO₂) under identical testing protocols .

Q. What advanced spectroscopic techniques are suitable for analyzing degradation pathways during battery cycling?

- Methodological Answer : Operando X-ray Absorption Spectroscopy (XAS) monitors oxidation state changes of transition metals (if present). Solid-state ⁷Li NMR tracks Li⁺ mobility and coordination shifts. Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) maps surface decomposition products. Pair with multivariate statistical analysis to decouple overlapping degradation mechanisms .

Q. How can computational methods validate experimental observations of Li⁺ transport in this compound?

- Methodological Answer : Employ ab initio molecular dynamics (AIMD) simulations to calculate Li⁺ diffusion coefficients. Compare with experimental values derived from galvanostatic intermittent titration technique (GITT). Use Bader charge analysis to quantify charge transfer between Li⁺ and the carboxylate framework. Validate using Projector Augmented Wave (PAW) pseudopotentials for accurate electron density modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.